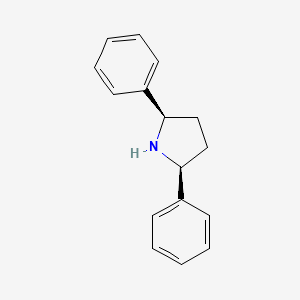
Rel-(2R,5S)-2,5-Diphenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,5S)-2,5-Diphenylpyrrolidine is a chiral organic compound with the following structural formula:
C16H17N
It belongs to the class of pyrrolidine derivatives and features two phenyl groups attached to the pyrrolidine ring. The compound’s stereochemistry is defined by the (2R,5S) configuration.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for the preparation of rel-(2R,5S)-2,5-Diphenylpyrrolidine. Here are two common methods:
-
Catalytic Hydrogenation of Phenylpyrrole:
- Start with phenylpyrrole (2-phenylpyrrole).
- Perform catalytic hydrogenation using a suitable hydrogen source (e.g., H₂ gas) and a metal catalyst (such as palladium on carbon, Pd/C).
- The reaction yields this compound.
-
Diastereoselective Synthesis:
- Begin with a chiral precursor, such as ®-(+)-1-phenylethylamine.
- React the chiral amine with an appropriate aldehyde (e.g., benzaldehyde) under diastereoselective conditions.
- The resulting product is this compound.
b. Industrial Production
Industrial-scale production methods typically involve the catalytic hydrogenation route due to its efficiency and scalability.
Chemical Reactions Analysis
Rel-(2R,5S)-2,5-Diphenylpyrrolidine can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding pyrrolidinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl groups can be substituted using appropriate reagents (e.g., halogens, amines).
Major products:
- Oxidation: Pyrrolidinone derivative.
- Reduction: Alcohol derivative.
Scientific Research Applications
Rel-(2R,5S)-2,5-Diphenylpyrrolidine finds applications in:
Organic Synthesis: As a chiral building block in the synthesis of other compounds.
Medicinal Chemistry: Potential use in drug development due to its stereochemistry and biological activity.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with molecular targets (e.g., receptors, enzymes) to exert therapeutic effects.
- In materials science, it could influence material properties (e.g., rigidity, solubility).
Comparison with Similar Compounds
Rel-(2R,5S)-2,5-Diphenylpyrrolidine is unique due to its stereochemistry and phenyl substituents. Similar compounds include:
- Rel-(2R,5S)-5-Methyltetrahydrofuran-2-methanol** .
Rel-(2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic acid: .
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2S,5R)-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+ |
InChI Key |
NAOGHMNKMJMMNQ-IYBDPMFKSA-N |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















